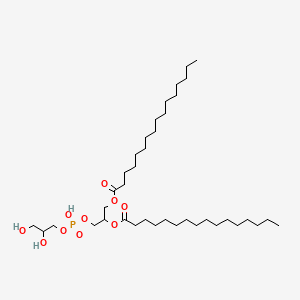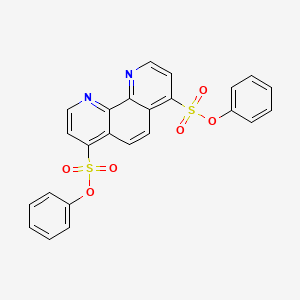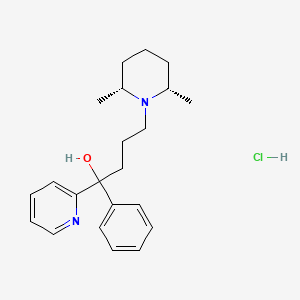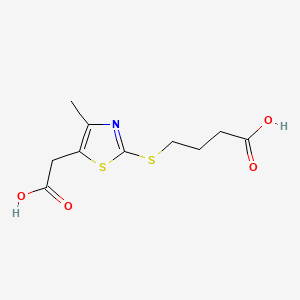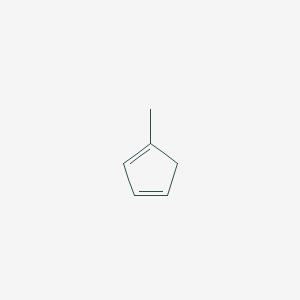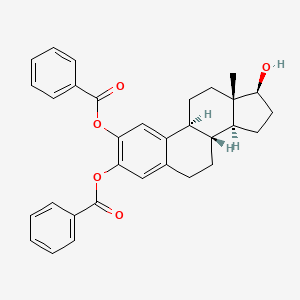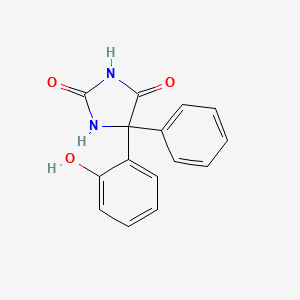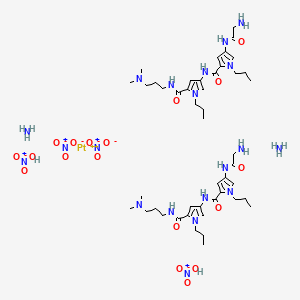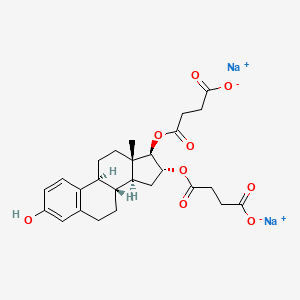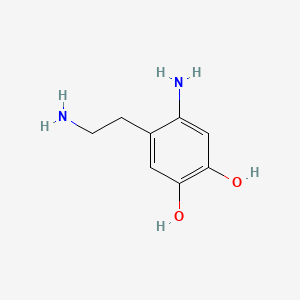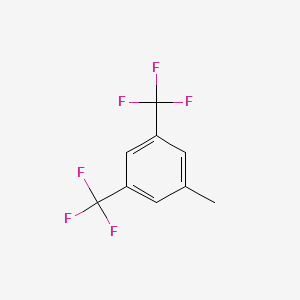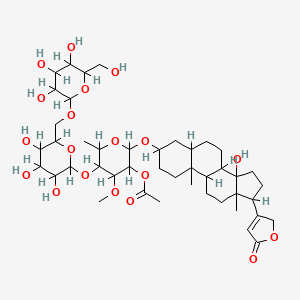
Acetylthevetin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylthevetin B (ATB) is a cardiac glycoside derived from the seed of Thevetia peruviana (Pers) K Schum (yellow oleander). It has been found to exhibit antitumor activity but also has potential cardiac toxicity . It’s part of a class of natural products known as cardiac glycosides, which have a steroid-like structure containing an unsaturated lactone ring and a sugar chain .
Synthesis Analysis
The synthesis of Acetylthevetin B involves the use of chitosan-Pluronic P123 (CP) micelle encapsulation. Two ATB-loaded CP micelles (ATB-CP1, ATB-CP2) were prepared using an emulsion/solvent evaporation technique . They were spherical in shape with a particle size of 40–50 nm, showed a neutral zeta potential, and had acceptable encapsulation efficiency (>90%) .Molecular Structure Analysis
Acetylthevetin B is a cardiac glycoside, which means it has a steroid-like structure containing an unsaturated lactone ring and a sugar chain . Six thevetia cardiac glycosides or thevetosides (thevetin A, B, and C, acetylthevetin A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Chemical Reactions Analysis
The chemical reactions involving Acetylthevetin B primarily concern its encapsulation in chitosan-Pluronic P123 (CP) micelles for enhanced therapeutic efficacy against lung cancer cells . The encapsulation process involves an emulsion/solvent evaporation technique .Physical And Chemical Properties Analysis
The physical and chemical properties of Acetylthevetin B are characterized by its encapsulation in chitosan-Pluronic P123 (CP) micelles. These micelles are spherical in shape with a particle size of 40–50 nm and show a neutral zeta potential .Orientations Futures
The future directions for Acetylthevetin B involve enhancing its antitumor action and decreasing its adverse effects via chitosan-Pluronic P123 (CP) micelle encapsulation . It may serve as a promising antitumor chemotherapeutic agent for lung cancer, and its antitumor efficacy was significantly improved by CP micelles, with lower adverse effects .
Propriétés
Numéro CAS |
82145-55-9 |
|---|---|
Nom du produit |
Acetylthevetin B |
Formule moléculaire |
C44H68O19 |
Poids moléculaire |
901 g/mol |
Nom IUPAC |
[2-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3 |
Clé InChI |
ILSCMGXPNCDKNU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Synonymes |
acetylthevetin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



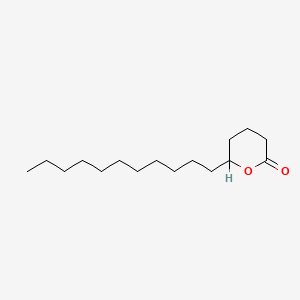
![4-Chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B1197310.png)
